

# In Vitro Activity of Pemetrexed Disodium Hemipenta Hydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Pemetrexed disodium hemipenta hydrate*

Cat. No.: *B15565035*

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## Executive Summary

**Pemetrexed disodium hemipenta hydrate** is a multi-targeted antifolate chemotherapeutic agent with demonstrated potent in vitro activity against a broad spectrum of solid tumors. This technical guide provides an in-depth overview of its mechanism of action, cytotoxicity, and effects on cellular signaling pathways based on preclinical research. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key in vitro assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the molecular interactions and procedural steps.

## Chemical and Physical Properties

**Pemetrexed disodium hemipenta hydrate** is a white to almost white solid.<sup>[1]</sup> Its chemical name is L-glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, disodium salt, hemipentahydrate.<sup>[1]</sup>

Property	Value
Chemical Formula	$C_{20}H_{19}N_5O_6 \cdot 2Na \cdot 2.5H_2O$ <a href="#">[1]</a>
Molecular Weight	517.37 g/mol <a href="#">[1]</a>
CAS Number	357166-30-4 <a href="#">[1]</a>
Solubility	Soluble in water and methanol, slightly soluble in DMSO, and practically insoluble in acetonitrile, ethyl acetate, and acetone. <a href="#">[2]</a>

## Mechanism of Action

Pemetrexed is an antifolate agent that disrupts critical folate-dependent metabolic processes essential for cell replication.[\[2\]](#) Its primary mechanism involves the inhibition of multiple key enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[\[3\]](#)[\[4\]](#)

The key enzymatic targets of pemetrexed are:

- Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.
- Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.
- Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.[\[3\]](#)

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[\[2\]](#) Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of TS and GARFT.[\[3\]](#)

## Enzyme Inhibition Data

The inhibitory activity of pemetrexed against its target enzymes is quantified by the inhibition constant ( $K_i$ ).

Enzyme	Ki Value (nM)
Thymidylate Synthase (TS)	3.1
Dihydrofolate Reductase (DHFR)	0.86

(Data compiled from a study on DHFR F/S-TS G52S fusion protein, where the Ki for wtDHFR was reported as 0.86 nM and for TS wt as 3.1 nM for pemetrexed(glu)3)[5]

## In Vitro Cytotoxicity

Pemetrexed has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, exposure time, and the specific assay used.

## Table of IC50 Values for Pemetrexed in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Exposure Time (h)	Assay
A549	Non-Small Cell Lung	250	48	PI Staining[6]
H1975	Non-Small Cell Lung	50	48	PI Staining[6]
MCF 7	Breast Cancer	75 (as 0.075 µg/mL)	72	Not Specified[7]
MDA-MB-231	Breast Cancer	277 (as 0.277 µg/mL)	72	Not Specified[7]
SNU-1	Gastric Cancer	17 - 310	72	MTT[8]
SNU-5	Gastric Cancer	17 - 310	72	MTT[8]
SNU-16	Gastric Cancer	17 - 310	72	MTT[8]
SNU-484	Gastric Cancer	17 - 310	72	MTT[8]
SNU-601	Gastric Cancer	17 - 310	72	MTT[8]
SNU-620	Gastric Cancer	17 - 310	72	MTT[8]
SNU-638	Gastric Cancer	17 - 310	72	MTT[8]
SNU-668	Gastric Cancer	17 - 310	72	MTT[8]

## Effects on Cell Cycle and Apoptosis

Pemetrexed treatment in vitro typically leads to cell cycle arrest and the induction of apoptosis. The specific phase of cell cycle arrest can vary between cell lines.

### Cell Cycle Arrest

Studies have shown that pemetrexed can induce arrest in either the S-phase or the G0/G1 phase of the cell cycle. This disruption of the normal cell cycle progression is a direct consequence of the inhibition of DNA synthesis.

## Table of Cell Cycle Distribution after Pemetrexed Treatment

Cell Line	Treatment	% G0/G1	% S	% G2/M	% Sub-G1
LNCAP	Control	60.22	30.11	14.93	0.35
Sodium Butyrate	62.15	10.13	4.38	24.12	
MCF 7	Native Pemetrexed	-	34	-	-
PEGylated Pemetrexed	-	54	-	-	

(Data for LNCAP cells is from a study on sodium butyrate but illustrates a typical cell cycle analysis output).[9] (Data for MCF 7 cells shows the percentage of cells arrested in the S-phase).[7]

## Induction of Apoptosis

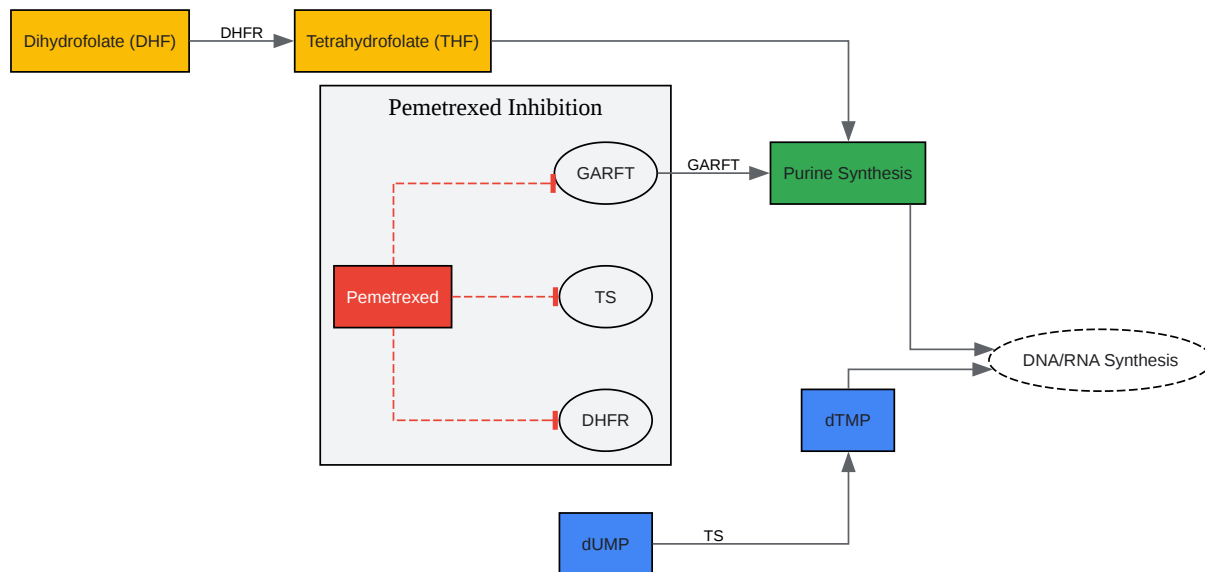
The cytotoxic effects of pemetrexed are mediated, in part, by the induction of apoptosis. This is often characterized by the activation of caspases and DNA fragmentation.

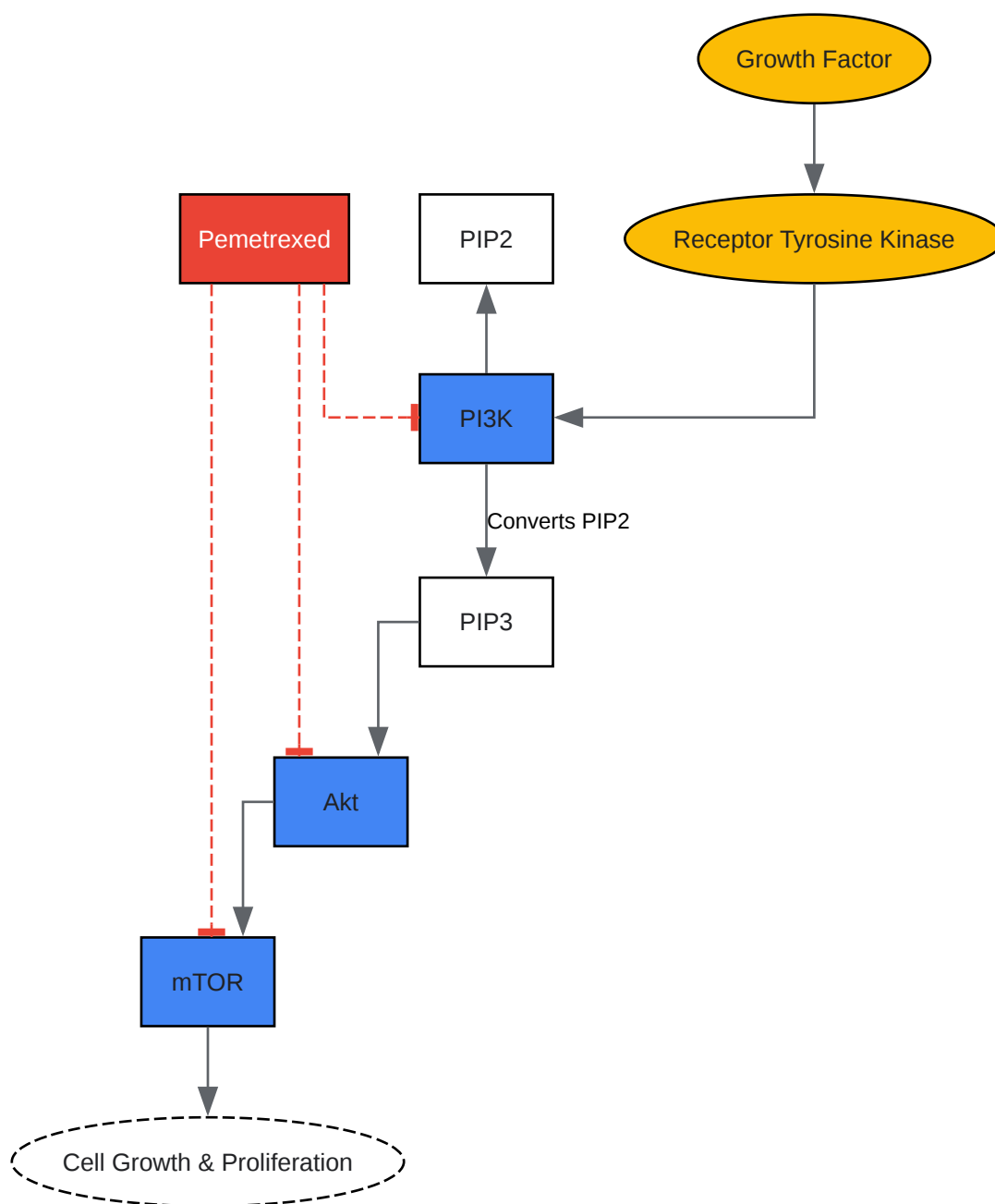
## Signaling Pathways Modulated by Pemetrexed

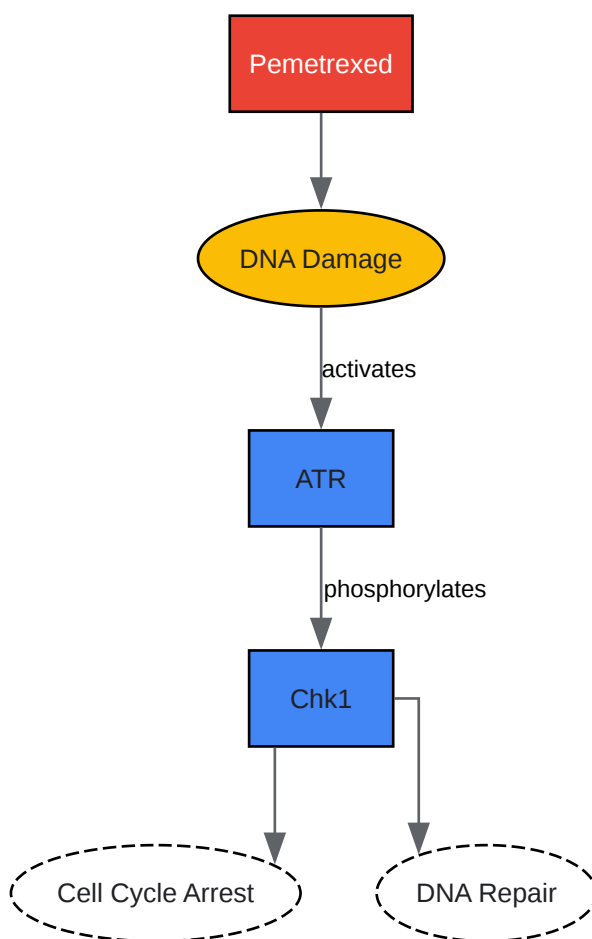
Pemetrexed has been shown to modulate several key intracellular signaling pathways that are critical for cancer cell survival and proliferation.

## Folate Metabolism Pathway

Pemetrexed's primary mechanism is the direct inhibition of key enzymes in the folate metabolism pathway, leading to the depletion of nucleotides required for DNA and RNA synthesis.







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